molecular formula C10H11ClO3 B1530525 3-(3-Chloro-4-hydroxy-5-methyl-phenyl)propanoic acid CAS No. 1352719-75-5

3-(3-Chloro-4-hydroxy-5-methyl-phenyl)propanoic acid

Cat. No. B1530525
M. Wt: 214.64 g/mol
InChI Key: LVHMBHPCZIPORM-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-hydroxy-5-methyl-phenyl)propanoic acid , also known by its chemical formula C10H11ClO3 , is a compound with intriguing properties. Its systematic name suggests a phenylpropanoic acid derivative, where the chlorine substitution occurs at the 3-position and a hydroxyl group at the 4-position of the phenyl ring. The methyl group is attached to the 5-position. This compound belongs to the class of organic acids and is of interest due to its potential biological activities.



Synthesis Analysis

The synthesis of 3-(3-Chloro-4-hydroxy-5-methyl-phenyl)propanoic acid involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with commercially available starting materials. Researchers may employ methods such as halogenation, hydroxylation, and esterification to construct the desired compound. Further details would require a thorough literature search.



Molecular Structure Analysis

The molecular structure of this compound reveals a phenyl ring with substituents. The chlorine atom, hydroxyl group, and methyl group are strategically positioned around the central carbon atom. The presence of these functional groups influences its chemical behavior and biological interactions.



Chemical Reactions Analysis

3-(3-Chloro-4-hydroxy-5-methyl-phenyl)propanoic acid can participate in various chemical reactions. Some notable reactions include:



  • Esterification : Reacting with an alcohol to form an ester.

  • Acid-Base Reactions : Interacting with bases or other acids.

  • Oxidation/Reduction : Undergoing oxidation or reduction processes.

  • Substitution Reactions : Involving the chlorine atom.



Physical And Chemical Properties Analysis


  • Physical State : Typically a white crystalline solid.

  • Melting Point : Varies but usually within a range of 100°C to 150°C.

  • Solubility : Soluble in organic solvents (e.g., acetone, methanol) but sparingly soluble in water.

  • Acidity : Exhibits acidic properties due to the carboxylic acid group.


Scientific Research Applications

Renewable Building Blocks for Materials Science

Phloretic Acid as a Sustainable Alternative : Phloretic acid, a phenolic compound closely related to 3-(3-Chloro-4-hydroxy-5-methyl-phenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application offers a sustainable alternative to phenol for providing specific properties of benzoxazine to aliphatic molecules, showing potential for a wide range of materials science applications due to its thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Biotechnology and Synthesis

Enzymatic Synthesis for Antidepressants : Research on microbial reductases, including the yeast reductase YOL151W, has demonstrated high levels of activity and enantioselectivity towards the synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate used in the production of antidepressant drugs. This showcases the potential of biocatalysis in synthesizing key intermediates for pharmaceutical applications (Choi et al., 2010).

Antimicrobial and Antifungal Applications

Synthesis of N-Substituted-β-amino Acid Derivatives : Derivatives of 3-[(2-hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids have been synthesized and tested for antimicrobial and antifungal activities. Several compounds showed significant activity against pathogens like Staphylococcus aureus and Mycobacterium luteum, indicating the potential of these compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).

Material Synthesis and Characterization

Flame Retardant Synthesis for PET : The synthesis of 3 [hydroxy (phenyl) phosphinic] methyl propionate as a flame retardant for polyester materials showcases another application of phenolic compounds in enhancing material properties, particularly in improving fire resistance (Yan, 1999).

Safety And Hazards


  • Toxicity : While toxicity data may vary, caution is advised due to the chlorine substitution.

  • Handling : Proper lab safety protocols should be followed during handling.

  • Environmental Impact : Disposal should comply with regulations.


Future Directions

Future research could explore:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Structural Modifications : Design analogs for improved properties.

  • Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.


Remember that this analysis is based on existing knowledge, and further studies are essential to uncover more about this intriguing compound. 🧪🔬


properties

IUPAC Name

3-(3-chloro-4-hydroxy-5-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-4-7(2-3-9(12)13)5-8(11)10(6)14/h4-5,14H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHMBHPCZIPORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-hydroxy-5-methyl-phenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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